

# guanidine nitrate molecular weight and molar mass

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## Compound of Interest

Compound Name: Guanidine nitrate

Cat. No.: B7800015

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## Physicochemical Properties of Guanidine Nitrate

**Guanidine nitrate**, with the chemical formula  $\text{CH}_5\text{N}_3\cdot\text{HNO}_3$ , is the salt formed from guanidine and nitric acid.[1] It presents as a colorless, water-soluble crystalline solid.[2] The compound is a stable organic strong base and a potent oxidizing agent.[3]

## Quantitative Data Summary

The key quantitative properties of **guanidine nitrate** are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	$\text{CH}_5\text{N}_3\cdot\text{HNO}_3$ or $\text{CH}_6\text{N}_4\text{O}_3$	[1][3]
Molecular Weight / Molar Mass	122.08 g/mol	[1][3]
Appearance	White crystalline solid/powder	[1][2][3]
Density	1.44 g/cm <sup>3</sup>	[1]
Melting Point	213–217 °C	[1][3]
Boiling Point	Decomposes above 250 °C	[1]
Solubility	Soluble in water and ethanol	[1][3]

## Experimental Protocols

Detailed methodologies for the synthesis and analysis of **guanidine nitrate** are crucial for its application in research and development. The following sections provide protocols for its preparation from different precursors and methods for its quantitative determination.

### Synthesis of Guanidine Nitrate

**Guanidine nitrate** can be synthesized through several routes, with the most common industrial methods utilizing dicyandiamide or urea as starting materials.

#### 2.1.1. Synthesis from Dicyandiamide and Ammonium Nitrate

This method is widely used for the large-scale production of **guanidine nitrate**.

- Reactants:
  - Dicyandiamide (2.5 moles)
  - Ammonium nitrate (5.5 moles)
- Procedure:
  - An intimate mixture of dicyandiamide and ammonium nitrate is placed in a round-bottom flask.
  - The flask is heated in an oil bath, raising the temperature to 160°C over approximately 30 minutes.
  - The reaction mixture is held at this temperature for about three hours, during which it melts and then solidifies into a cake.
  - After cooling, the product is extracted with hot water.
  - The aqueous solution is filtered to remove insoluble by-products like ammeline and ammelide.
  - The filtrate is concentrated and cooled to crystallize the **guanidine nitrate**.

- A second crop of crystals can be obtained by further concentrating the mother liquor.
- The crude product can be purified by recrystallization from water.[1]

### 2.1.2. Synthesis from Urea and Ammonium Nitrate

This method provides an alternative route to **guanidine nitrate**, leveraging readily available precursors.

- Reactants:
  - Urea
  - Ammonium Nitrate
  - Silica gel (catalyst)
- Procedure:
  - Molten urea and molten ammonium nitrate are reacted in the presence of a silica catalyst. [3]
  - The reaction is typically carried out at a temperature of 175-225°C.[3]
  - The reaction mixture is continuously circulated through a reactor, and the product is separated by a filter.[3]
  - A laboratory-scale adaptation involves heating a mixture of urea, ammonium nitrate, and silica gel.[4][5] The mixture is heated for several hours, and the resulting solid is then extracted with water and crystallized.[5]

## Analytical Methods

Accurate determination of the purity and concentration of **guanidine nitrate** is essential for its application.

### 2.2.1. Quantitative Analysis by Titration

Non-aqueous acid-base titration is a common method for assaying the purity of **guanidine nitrate**.<sup>[6]</sup>

- Principle: This method is suitable for the determination of basic substances like **guanidine nitrate** in a non-aqueous solvent.
- Typical Procedure (General):
  - A precisely weighed sample of **guanidine nitrate** is dissolved in a suitable non-aqueous solvent, such as glacial acetic acid.
  - The solution is titrated with a standardized solution of a strong acid, like perchloric acid.
  - The endpoint is determined potentiometrically.

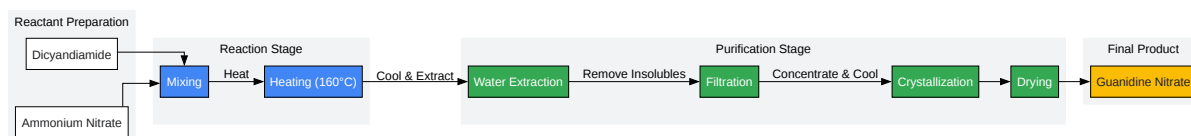
#### 2.2.2. High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a method for the separation and quantification of **guanidine nitrate**, particularly in mixtures with related compounds like nitroguanidine.<sup>[7]</sup>

- Stationary Phase: Silica gel 60 F<sub>254</sub> plates.<sup>[7]</sup>
- Mobile Phase: A mixture of dioxane and tetrahydrofuran (1:1, v/v) can be used for separation.<sup>[7]</sup>
- Detection: UV detection is performed at an appropriate wavelength, for instance, 210 nm for **guanidine nitrate**.<sup>[7]</sup>
- Quantification: The concentration is determined by absorbance densitometry and comparison of peak areas with standards.<sup>[7]</sup>

## Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the industrial synthesis of **guanidine nitrate** from dicyandiamide and ammonium nitrate.



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Caption: Industrial synthesis workflow for **guanidine nitrate**.

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